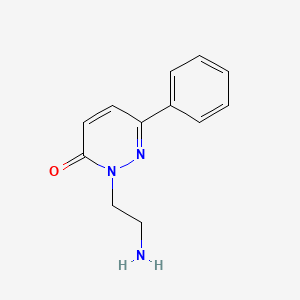

2-(2-aminoéthyl)-6-phénylpyridazin-3(2H)-one

Vue d'ensemble

Description

2-(2-aminoethyl)-6-phenylpyridazin-3(2H)-one is a heterocyclic compound with a pyridazine ring substituted with an aminoethyl group and a phenyl group

Applications De Recherche Scientifique

2-(2-aminoethyl)-6-phenylpyridazin-3(2H)-one has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.

Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-aminoethyl)-6-phenylpyridazin-3(2H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-hydrazinopyridine with phenylacetic acid derivatives, followed by cyclization and subsequent functionalization to introduce the aminoethyl group. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as acetic acid or hydrochloric acid to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of 2-(2-aminoethyl)-6-phenylpyridazin-3(2H)-one may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the compound. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and pH, are crucial for efficient production.

Analyse Des Réactions Chimiques

Types of Reactions

2-(2-aminoethyl)-6-phenylpyridazin-3(2H)-one can undergo various chemical reactions, including:

Oxidation: The aminoethyl group can be oxidized to form corresponding oxo derivatives.

Reduction: The pyridazinone ring can be reduced to form dihydropyridazine derivatives.

Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

Substitution: Electrophiles such as halogens (chlorine, bromine) or nitro groups in the presence of Lewis acids like aluminum chloride (AlCl3).

Major Products

Oxidation: Formation of N-oxide derivatives.

Reduction: Formation of dihydropyridazine derivatives.

Substitution: Formation of halogenated or nitro-substituted phenyl derivatives.

Mécanisme D'action

The mechanism of action of 2-(2-aminoethyl)-6-phenylpyridazin-3(2H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The aminoethyl group can form hydrogen bonds with active sites, while the phenyl group can engage in hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparaison Avec Des Composés Similaires

Similar Compounds

2-(2-aminoethyl)pyridine: Similar structure but lacks the phenyl group.

6-phenylpyridazin-3(2H)-one: Similar structure but lacks the aminoethyl group.

2-aminoethyl-6-phenylpyridine: Similar structure but with different ring connectivity.

Uniqueness

2-(2-aminoethyl)-6-phenylpyridazin-3(2H)-one is unique due to the presence of both the aminoethyl and phenyl groups on the pyridazine ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Activité Biologique

2-(2-aminoethyl)-6-phenylpyridazin-3(2H)-one is a synthetic compound belonging to the pyridazinone class, which has garnered attention due to its diverse biological activities. This article explores its pharmacological properties, including its potential therapeutic applications, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the following structural formula:

- Chemical Formula : C15H18N4O

- Molecular Weight : Approximately 270.33 g/mol

The structure features a pyridazine ring with a phenyl group and an aminoethyl substituent, which may contribute to its biological activity.

Neuroprotective Effects

Research indicates that 2-(2-aminoethyl)-6-phenylpyridazin-3(2H)-one exhibits neuroprotective properties , making it a candidate for treating neurodegenerative diseases. In vitro studies have shown that the compound can mitigate oxidative stress in neuronal cells, potentially preventing cell death associated with conditions like Alzheimer's disease.

Antitumor Activity

The compound has also shown promise in anticancer research . In vitro assays demonstrated that it inhibits the proliferation of various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G1 phase.

The biological activity of 2-(2-aminoethyl)-6-phenylpyridazin-3(2H)-one is believed to be mediated through several pathways:

- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cancer cell proliferation.

- Antioxidant Activity : It exhibits significant antioxidant properties, scavenging free radicals and reducing oxidative damage in cells.

- Modulation of Signaling Pathways : The compound influences key signaling pathways associated with cell survival and apoptosis.

In Vitro Studies

A series of studies have evaluated the biological activity of 2-(2-aminoethyl)-6-phenylpyridazin-3(2H)-one:

| Study | Cell Line | Concentration (µM) | Result |

|---|---|---|---|

| Study 1 | HeLa (cervical cancer) | 10 | 50% inhibition of cell viability |

| Study 2 | MCF-7 (breast cancer) | 5 | Induction of apoptosis observed |

| Study 3 | SH-SY5Y (neuronal) | 20 | Reduction in oxidative stress markers |

These findings suggest that the compound's effectiveness varies with concentration and cell type, highlighting its potential as a therapeutic agent.

In Vivo Studies

In vivo studies conducted on animal models have further supported the neuroprotective effects of this compound. For instance, administration in models of induced neurodegeneration resulted in improved behavioral outcomes and reduced neuronal loss compared to control groups.

Pharmacokinetics and Toxicity

Preliminary pharmacokinetic studies indicate that 2-(2-aminoethyl)-6-phenylpyridazin-3(2H)-one has favorable absorption characteristics with moderate blood-brain barrier penetration. Toxicity assessments reveal low mutagenic potential, suggesting a promising safety profile for future clinical applications.

Propriétés

IUPAC Name |

2-(2-aminoethyl)-6-phenylpyridazin-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N3O/c13-8-9-15-12(16)7-6-11(14-15)10-4-2-1-3-5-10/h1-7H,8-9,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTGCEEXLJALFJU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NN(C(=O)C=C2)CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90512586 | |

| Record name | 2-(2-Aminoethyl)-6-phenylpyridazin-3(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90512586 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

77375-77-0 | |

| Record name | 2-(2-Aminoethyl)-6-phenylpyridazin-3(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90512586 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.